4-Methylpyridazine-3-carboxylic acid is an organic compound that belongs to the class of pyridazine derivatives, characterized by a pyridazine ring with a carboxylic acid functional group at the 3-position and a methyl group at the 4-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and material science, due to its potential applications and interesting chemical properties.
4-Methylpyridazine-3-carboxylic acid is classified under:
The synthesis of 4-Methylpyridazine-3-carboxylic acid can be achieved through several methods:
The synthesis can be optimized using various catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and analyze the product's purity.
The molecular structure of 4-Methylpyridazine-3-carboxylic acid features:
4-Methylpyridazine-3-carboxylic acid can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electronic effects of the nitrogen atoms in the pyridazine ring, which can stabilize certain intermediates during reactions.
The mechanism of action for compounds like 4-Methylpyridazine-3-carboxylic acid often involves:
Studies indicate that the presence of the methyl group enhances the electrophilic character of the carboxylic acid, making it more reactive in synthetic pathways.
Relevant data from spectral analysis (NMR, IR) confirm its structural characteristics and functional groups present within the molecule.
4-Methylpyridazine-3-carboxylic acid has several applications:
Pyridazine (1,2-diazine) is a nitrogen-rich heterocycle characterized by adjacent nitrogen atoms, conferring unique physicochemical properties critical for drug design. Its high dipole moment (~4.22 D) facilitates strong dipole-dipole interactions and π-stacking with biological targets, enhancing binding affinity [10]. Unlike pyridine or pyrimidine, pyridazine’s reduced basicity (pKa ~2.1) and increased solubility profile improve bioavailability parameters. These properties underpin its emergence as a "privileged scaffold" in medicinal chemistry, particularly following FDA approvals of pyridazine-containing drugs like relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (tyrosine kinase 2 inhibitor) [10]. The ring’s hydrogen-bond accepting capacity at both nitrogen atoms enables bidentate interactions with target proteins, while its metabolic stability and low hERG channel affinity reduce cardiotoxicity risks—common limitations with other heterocycles [2] [10].
Table 1: Key Physicochemical Properties of Azine Heterocycles Relevant to Drug Design
Heterocycle | Dipole Moment (D) | Basicity (pKa of conjugate acid) | Hydrogen-Bond Acceptors | Representative Drugs |
---|---|---|---|---|
Pyridazine | 4.22 | 2.1 | 2 N atoms | Relugolix, Deucravacitinib |
Pyridine | 2.26 | 5.2 | 1 N atom | Nicotine, Pyridostigmine |
Pyrimidine | 2.42 | 1.3 | 2 N atoms (meta) | Trimethoprim, Zidovudine |
Pyrazine | 1.50 | 0.6 | 2 N atoms (para) | Acetazolamide, Favipiravir |
The introduction of a carboxylic acid at the C3 position of 4-methylpyridazine creates a multifunctional pharmacophore combining electronic modulation, metal chelation potential, and hydrogen-bonding versatility. The electron-withdrawing carboxyl group acidifies the methyl group at C4 (pKa ~20–25), enabling deprotonation for nucleophilic reactions or stabilizing carbanion intermediates [8]. This synergistic interplay between substituents is evident in the compound’s solid-state structure: X-ray crystallography and DFT studies of analogous pyridazine carboxylates reveal planar ring geometries with characteristic bond lengths (C3−C11 = 1.49 Å, C11−O1 = 1.23 Å) and bond angles (O=C−O ≈ 123°) optimized for zwitterion formation [9]. The carboxylic acid group adopts preferred conformations facilitating intramolecular hydrogen bonding (O−H···N2) or solvent interactions, enhancing solubility in protic media [4] [9]. This moiety serves as a bioisostere for benzoic acid, mimicking its spatial and electronic profile while offering superior metabolic stability and reduced glucuronidation liability [2] [6]. In EP300/CBP histone acetyltransferase inhibitors, the 4-pyridone-3-carboxylic acid motif demonstrates enhanced target engagement versus benzoic acid derivatives due to additional H-bond donation from the pyridone N−H [2].
Table 2: Structural Parameters of 4-Methylpyridazine-3-carboxylic Acid from Experimental and Computational Studies
Parameter | Experimental Data | DFT Calculations (B3LYP/6-311++G(d,p)) | Biological Significance |
---|---|---|---|
Melting Point | 217–221°C [3] | N/A | Indicates crystal packing stability |
C3−C11 Bond Length | 1.49 Å [9] | 1.502 Å | Critical for conjugation with carboxyl |
C11=O1 Bond Length | 1.23 Å [9] | 1.212 Å | Confirms carbonyl character |
O=C−O Bond Angle | 123° [9] | 124.5° | Influences H-bond geometry |
Torsion Angle (C4−C3−C11=O) | 15° [9] | 12.8° | Determines coplanarity with ring |
Early synthetic routes to 4-methylpyridazine-3-carboxylic acid relied on classical cyclization strategies, such as:
Modern advancements leverage transition metal catalysis and mild hydrolysis protocols. Palladium-catalyzed C−H functionalization of methylpyridazines enables direct carboxylation using CO₂, while enzymatic hydrolysis (nitrilases) of precursors like 4-methylpyridazine-3-carbonitrile achieves >95% yield under ambient conditions [5] [8]. The compound’s recognition as a bioisostere emerged from seminal studies on EP300 inhibitors, where it outperformed benzoic acid in binding affinity and cellular permeability due to its dual H-bonding capability and reduced anionicity (pKa ~3.5–4.0 vs. benzoic acid’s pKa 4.2) [2] [6]. This property drove its adoption in kinase inhibitor design, particularly for targeting polar ATP-binding pockets resistant to traditional aryl acids. Patent analyses reveal increasing use since 2015, especially in oncological targets (e.g., PI3K, MAPK inhibitors) where solubility and target selectivity are paramount [2] [10].
Table 3: Evolution of Synthetic Methods for 4-Methylpyridazine-3-carboxylic Acid
Synthetic Method | Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Hydrazine + maleic acid derivatives | 120°C, acidic pH [8] | 30–40% | Low regioselectivity, side products |
KMnO₄ oxidation of 3-methylpyridazine | Aqueous acetone, reflux [3] | 50–60% | Over-oxidation risks, poor scalability |
H₂O₂ hydrolysis of 3-cyanopyridazine | DMSO, K₂CO₃, 25°C [5] | 85–95% | Mild, avoids decarboxylation |
Enzymatic hydrolysis (nitrilase) | pH 7.0, 37°C [5] | >95% | Green chemistry, high selectivity |
Pd-catalyzed C−H carboxylation | Pd(OAc)₂, CO₂ (1 atm), 80°C [8] | 70% | Direct functionalization, atom economy |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0